Tyrosinase Inhibition vs. 7-Methoxy Obtusifolin
Gluco-Obtusifolin exhibits a moderate inhibitory activity against tyrosinase with an IC50 of 9.2 μM [1]. This activity is approximately 24% less potent than that of the structurally related analog 7-methoxy obtusifolin, which demonstrates a competitive inhibition profile with an IC50 of 7.0 μM [2].
| Evidence Dimension | Tyrosinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 9.2 μM |
| Comparator Or Baseline | 7-Methoxy obtusifolin: 7.0 μM |
| Quantified Difference | 2.2 μM higher IC50 (less potent) |
| Conditions | In vitro enzyme assay |
Why This Matters
This quantifies a specific activity gap, enabling researchers to select the appropriate tool for melanogenesis studies; procurement should prioritize Gluco-Obtusifolin for its distinct glucoside moiety which may influence cellular uptake or off-target effects not captured by IC50 alone.
- [1] TargetMol. Obtusifolin-2-O-glucoside Product Page. View Source
- [2] TargetMol. 7-Methoxy obtusifolin Product Page. View Source
